molecular formula C7H12ClF2NO2 B6195259 methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride CAS No. 2680523-09-3

methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride

Cat. No.: B6195259
CAS No.: 2680523-09-3
M. Wt: 215.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorocyclopropyl group, which imparts distinct chemical and physical characteristics, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride typically involves the introduction of the difluorocyclopropyl group into an amino acid derivative. One common method includes the use of difluorocarbene precursors in the presence of a base to form the difluorocyclopropyl ring. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods is crucial for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluorocyclopropyl groups can enhance drug efficacy.

    Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

2680523-09-3

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.